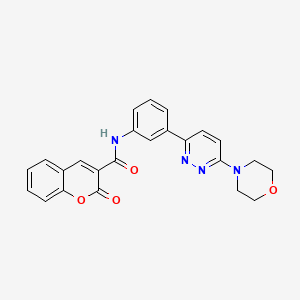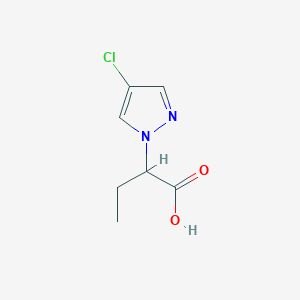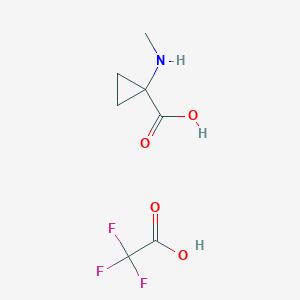
2-((3-(4-メトキシフェニル)-1,2,4-チアゾール-5-イル)チオ)-N-(チアゾール-2-イル)アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives
科学的研究の応用
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide has been studied for various scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide typically involves the reaction of 4-methoxyphenyl hydrazine with carbon disulfide and potassium hydroxide to form the intermediate 4-methoxyphenyl-1,2,4-thiadiazole. This intermediate is then reacted with thioacetic acid and thiazole-2-amine under specific conditions to yield the final compound .
Industrial Production Methods
the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
作用機序
The mechanism of action of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in cellular processes.
Disrupting Cellular Functions: Interfering with the normal functioning of cellular components, leading to cell death or growth inhibition.
Modulating Signaling Pathways: Affecting various signaling pathways that regulate cell proliferation, apoptosis, and other critical functions.
類似化合物との比較
2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide can be compared with other similar compounds, such as:
Benzo-[d]-imidazo-[2,1-b]-thiazole derivatives: These compounds also exhibit significant biological activities and have been studied for their potential therapeutic applications.
Imidazo-[2,1-b]-thiazole carboxamide derivatives: Known for their antimicrobial and anticancer properties.
The uniqueness of 2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)-N-(thiazol-2-yl)acetamide lies in its specific structural features and the diverse range of biological activities it exhibits .
特性
IUPAC Name |
2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S3/c1-20-10-4-2-9(3-5-10)12-17-14(23-18-12)22-8-11(19)16-13-15-6-7-21-13/h2-7H,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFGDWJOOJVBHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{4-[(2-{[(pyridin-3-yl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2564114.png)
![2-(2-chlorophenyl)-5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B2564118.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-2-methylpropanoic acid](/img/structure/B2564123.png)


![N'-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N-propylethanediamide](/img/structure/B2564128.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2564130.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2564133.png)


